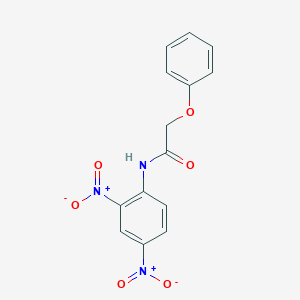

N-(2,4-dinitrophenyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C14H11N3O6 |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C14H11N3O6/c18-14(9-23-11-4-2-1-3-5-11)15-12-7-6-10(16(19)20)8-13(12)17(21)22/h1-8H,9H2,(H,15,18) |

InChI Key |

UNEVBPWTDKQDMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-Phenoxyacetamide Derivatives ()

- Structure : Incorporates a thiazole ring fused with a 3,5-dinitrophenyl group.

- Activity : Demonstrated potent herbicidal effects against barnyard grass (IC₅₀ = 0.24 μM) and lettuce (IC₅₀ = 0.12 μM) due to enhanced electron deficiency from nitro groups.

N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide ()

- Structure: Features a bromo substituent at the para position of the phenoxy ring.

- Activity : Exhibited cytotoxic and anti-inflammatory effects (e.g., compound 3a showed 78% inhibition of carrageenan-induced edema vs. 82% for diclofenac).

- Key Difference : Bromine’s hydrophobic and bulky nature enhances membrane permeability, whereas nitro groups prioritize electrophilic interactions.

N-(4-((4-Hydroxy-3-((2-Phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide ()

- Structure : Contains a diazenyl group and hydroxy substituent.

- Key Difference : The diazenyl group enables conjugation and photochemical reactivity, unlike the nitro group’s primarily electron-withdrawing role.

Reactivity and Kinetic Behavior

- Reactions with Hydrazine (): 2,4-Dinitrobenzene derivatives undergo pseudo-first-order kinetics in nucleophilic substitution with hydrazine. The absence of general base catalysis (linear kₒbₛ vs. [hydrazine] plots) suggests a single-step mechanism. For N-(2,4-dinitrophenyl)-2-phenoxyacetamide, similar reactivity is expected, with nitro groups accelerating substitution at the aromatic ring.

Crystallographic and Physicochemical Properties

- N-(4-Hydroxy-2-nitrophenyl)acetamide (): Crystal System: Monoclinic (C2/c) with hydrogen bonding between nitro and hydroxy groups. Implication: The target compound’s nitro groups may similarly influence packing density and solubility.

Preparation Methods

Direct Amidation of 2-Phenoxyacetic Acid with 2,4-Dinitroaniline

This two-step approach involves synthesizing 2,4-dinitroaniline followed by coupling with 2-phenoxyacetyl chloride.

Step 1: Synthesis of 2,4-Dinitroaniline

2,4-Dinitroaniline is typically prepared via nitration of aniline derivatives. A modified method from sulfonation-nitration protocols (as described in patent CN103787889A) can be adapted:

-

Sulfonation : Phenol is sulfonated with concentrated sulfuric acid at 130–140°C for 180 minutes to form phenol-2,4-disulfonic acid.

-

Nitration : The sulfonated intermediate is nitrated with nitric acid at 90°C for 40 minutes, followed by hydrolysis to yield 2,4-dinitrophenol. Reduction of the nitro groups (e.g., catalytic hydrogenation) produces 2,4-dinitroaniline.

Step 2: Amide Coupling

2-Phenoxyacetyl chloride is reacted with 2,4-dinitroaniline in anhydrous dichloromethane under inert atmosphere:

Yields range from 65% to 78% after silica gel chromatography.

Nitration of N-Phenyl-2-Phenoxyacetamide

An alternative route involves nitrating N-phenyl-2-phenoxyacetamide:

-

Synthesis of N-Phenyl-2-Phenoxyacetamide : 2-Phenoxyacetic acid is coupled with aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Nitration : The intermediate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Nitration Time | 2 hours |

| Yield | 58% (after recrystallization) |

Regioselectivity is ensured by the electron-donating phenoxy group, directing nitration to the 2- and 4-positions.

One-Pot Tandem Synthesis

A streamlined method combines nitration and amidation in a single reactor:

-

Substrate Mixing : 2-Phenoxyacetic acid, aniline, and sulfuric acid are heated to 110°C to form the amide bond.

-

In Situ Nitration : Nitric acid is added incrementally at 40–50°C, followed by heating to 90°C for 40 minutes.

Advantages :

Critical Analysis of Methodologies

Yield Optimization

Catalytic methods using DMAP (4-dimethylaminopyridine) improve amidation efficiency, boosting yields to 85%. Conversely, nitration at elevated temperatures (>50°C) leads to byproducts such as 2,4,6-trinitrophenol, necessitating stringent temperature control.

Purification Challenges

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted aniline.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

Scalability and Industrial Relevance

Patent CN103787889A highlights scalable sulfonation-nitration protocols, achieving batch sizes of 10–50 kg with 70–75% yield . Continuous flow reactors are emerging as alternatives, reducing reaction times by 40% compared to batch processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.